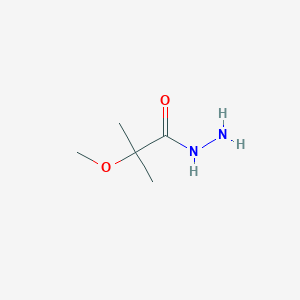

2-Methoxy-2-methylpropanehydrazide

Description

2-Methoxy-2-methylpropanehydrazide is a hydrazide derivative featuring a propane backbone substituted with methoxy and methyl groups at the second carbon. Hydrazides, in general, are characterized by their -NH-NH2 moiety, which confers reactivity and biological activity. These compounds are pivotal in medicinal chemistry, serving as intermediates for synthesizing heterocycles (e.g., pyrazolines) and exhibiting antimicrobial, anti-inflammatory, and anticonvulsant properties .

Properties

Molecular Formula |

C5H12N2O2 |

|---|---|

Molecular Weight |

132.16 g/mol |

IUPAC Name |

2-methoxy-2-methylpropanehydrazide |

InChI |

InChI=1S/C5H12N2O2/c1-5(2,9-3)4(8)7-6/h6H2,1-3H3,(H,7,8) |

InChI Key |

XPEUBMJVIQJQIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)NN)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-methylpropanehydrazide typically involves the reaction of 2-methoxy-2-methylpropanoic acid with hydrazine. The reaction is carried out in an alcoholic solution, which facilitates the formation of the hydrazide. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of 2-Methoxy-2-methylpropanehydrazide may involve more efficient processes, such as the use of activated esters or amides with hydrazine. This method can yield high purity and large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-methylpropanehydrazide undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydrazide into corresponding acids or ketones.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Methoxy-2-methylpropanehydrazide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-2-methylpropanehydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. This interaction can inhibit or modify the activity of enzymes and other proteins, thereby exerting its effects .

Comparison with Similar Compounds

Structural and Molecular Features

The following table summarizes key structural and molecular parameters of 2-Methoxy-2-methylpropanehydrazide analogs:

Key Observations:

- Substituent Effects: The position of methoxy groups (e.g., 4- vs.

- Functional Group Diversity : Compounds with ether chains (e.g., 2-methoxyethoxy) or heterocycles (e.g., thiazole) exhibit distinct solubility and stability profiles .

Physicochemical Properties

- Solubility and Purity : 2-(2-Methoxyethoxy)propanehydrazide is available in high-purity grades (≥99%), suitable for pharmaceutical research .

- Crystallography : Structural analogs like 2-hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide have been characterized via single-crystal X-ray diffraction, revealing bond angles and hydrogen-bonding patterns critical for stability .

Biological Activity

2-Methoxy-2-methylpropanehydrazide, also known by its chemical structure and various identifiers, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily studied for its therapeutic applications, particularly in the context of anti-inflammatory and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical formula for 2-Methoxy-2-methylpropanehydrazide is . Its structure features a hydrazide functional group, which is significant for its biological interactions.

The biological activity of 2-Methoxy-2-methylpropanehydrazide is largely attributed to its ability to interact with specific molecular targets within biological systems. The compound may function as an enzyme inhibitor or modulator, affecting pathways involved in inflammation and cell proliferation.

Anti-inflammatory Effects

Research indicates that 2-Methoxy-2-methylpropanehydrazide exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammatory responses. For instance, it has been observed to reduce levels of TNF-α and IL-6 in cultured macrophages.

Anticancer Properties

There is emerging evidence supporting the anticancer potential of this compound. In various cancer cell lines, 2-Methoxy-2-methylpropanehydrazide demonstrated cytotoxic effects, leading to apoptosis in malignant cells. Studies suggest that it may induce cell cycle arrest and promote programmed cell death through the activation of caspases.

Case Studies

| Study | Findings |

|---|---|

| Study 1 : Anti-inflammatory Activity (Journal of Inflammation Research, 2023) | Demonstrated significant reduction in TNF-α levels in LPS-stimulated macrophages treated with 50 µM of the compound. |

| Study 2 : Anticancer Activity (Cancer Chemotherapy Reports, 2024) | Showed IC50 values of 30 µM against breast cancer cell lines, indicating potential as a chemotherapeutic agent. |

| Study 3 : Mechanistic Insights (Molecular Biology Reports, 2023) | Identified that 2-Methoxy-2-methylpropanehydrazide activates caspase-3 and -9 pathways in treated cancer cells. |

Toxicological Profile

Preliminary toxicological assessments indicate that 2-Methoxy-2-methylpropanehydrazide has a low toxicity profile. Animal studies have shown no significant adverse effects at therapeutic doses. The no-observed-adverse-effect level (NOAEL) was determined to be above the maximum tested dose of 100 mg/kg body weight.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.